molecular formula C9H8ClFN4 B1491371 [1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250431-67-4

[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1491371
CAS RN: 1250431-67-4
M. Wt: 226.64 g/mol
InChI Key: FEFOQSIOVJCNOK-UHFFFAOYSA-N
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Description

“(3-Chloro-2-fluorophenyl)methanamine” is a compound with the CAS Number: 72235-55-3 and a molecular weight of 159.59 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is in liquid form .


Molecular Structure Analysis

The linear formula for “(3-Chloro-2-fluorophenyl)methanamine” is C7H7ClFN . For “1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride”, the Inchi Code is 1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H .


Physical And Chemical Properties Analysis

“(3-Chloro-2-fluorophenyl)methanamine” has a molecular weight of 159.59 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is in liquid form .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One application involves an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist, suitable for intravenous and oral administration. This compound, with its high affinity and long central duration of action, has been effective in pre-clinical tests relevant to clinical efficacy in emesis (vomiting) and depression, highlighting its potential in treating these conditions without detailing drug use and dosage information (Harrison et al., 2001).

Crystal Structure and Synthesis

Another aspect of scientific research involves the synthesis and structural characterization of triazole derivatives, which have been synthesized in high yields. Crystallization from dimethylformamide solvent produced samples suitable for structure determination by single crystal diffraction. These materials are isostructural with triclinic symmetry, providing insights into the molecular conformation and the interaction of the fluoro and chloro phenyl groups (Kariuki et al., 2021).

Chiral Discrimination

Research also includes the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, where the retention of the enantiomers is influenced by weak hydrogen bonds and enantioselectivity by other interactions. This has implications for chiral discrimination in pharmaceuticals, where the separation of enantiomers is crucial for drug efficacy and safety (Bereznitski et al., 2002).

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has been explored, showing that novel compounds synthesized from triazole precursors exhibit considerable in vitro activity against bacterial and fungal organisms. This opens up potential avenues for the development of new antimicrobial agents (Nagamani et al., 2018).

Antioxidant Properties

Finally, the synthesis and antioxidant capacity of triazole-containing nitrones have been investigated. These novel compounds demonstrate significant antioxidant ability and potential for inhibiting lipid peroxidation, scavenging hydroxyl radicals, and inhibiting soybean lypoxygenase, highlighting their potential as antioxidant agents (Hadjipavlou-Litina et al., 2022).

Safety and Hazards

“(3-Chloro-2-fluorophenyl)methanamine” has a GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314 . The precautionary statements include P280-P301+P330+P331-P302+P352-P304+P340-P305+P351+P338-P310 .

properties

IUPAC Name

[1-(3-chloro-2-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-7-2-1-3-8(9(7)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFOQSIOVJCNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
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